Lipophilicity (XLogP) Comparison: N-tert-Butyl vs. N-Methyl and N-Unsubstituted Analogs
The target compound (N-tert-butyl) exhibits a calculated XLogP of 0.3 [1]. In contrast, the N-methyl analog (CAS 59857-86-2) has an XLogP of -0.7, and the N-unsubstituted analog (CAS 35309-35-4) has an XLogP of -0.9 [2][3]. This represents a ≥1.0 log unit increase in lipophilicity for the tert-butyl derivative, which is consistent with class-level observations that 5-tert-butyl groups increase logP by approximately 1.5 units relative to unsubstituted or methyl-substituted scaffolds [4].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | N-methyl analog (CAS 59857-86-2): -0.7; N-unsubstituted analog (CAS 35309-35-4): -0.9 |
| Quantified Difference | Δ ≥ 1.0 log unit increase relative to both analogs |
| Conditions | Computed XLogP3 values from authoritative databases |
Why This Matters
Higher lipophilicity directly influences membrane permeability, metabolic stability, and organic solvent compatibility—critical parameters when selecting building blocks for medicinal chemistry campaigns or optimizing extraction/purification workflows.
- [1] Chem960. 59857-85-1 (1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid methyl ester). XLogP: 0.3. Accessed 2026. View Source
- [2] PubChem. Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate (CID 12973376). XLogP3-AA: -0.7. Accessed 2026. View Source
- [3] PubChem. (S)-Methyl 5-oxopyrrolidine-3-carboxylate (CID 71454893). XLogP3-AA: -0.9. Accessed 2026. View Source
- [4] Järvinen, T., et al. (2003). Conformationally rigid N-acyl-5-alkyl-L-prolyl-pyrrolidines as prolyl oligopeptidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(13), 2115-2118. (Reports 5-tert-butyl groups increase logP by 1.5 units). View Source
